3,3-Dichlorodihydrofuran-2(3H)-one
Overview
Description
3,3-Dichlorodihydrofuran-2(3H)-one is a chemical compound with the molecular formula C4H4Cl2O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two chlorine atoms and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorodihydrofuran-2(3H)-one typically involves the chlorination of dihydrofuran-2(3H)-one. One common method is the reaction of dihydrofuran-2(3H)-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where dihydrofuran-2(3H)-one is exposed to chlorine gas in a reactor. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichlorodihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Less chlorinated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dichlorodihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dichlorodihydrofuran-2(3H)-one involves its interaction with various molecular targets. The chlorine atoms and the lactone ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorodihydrofuran-2(3H)-one
- 3,3-Dichlorotetrahydrofuran
- 3,3-Dichlorodihydrothiophene-2(3H)-one
Uniqueness
3,3-Dichlorodihydrofuran-2(3H)-one is unique due to the specific positioning of the chlorine atoms and the lactone ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,3-dichlorooxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-4(6)1-2-8-3(4)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYAXGKGAHXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166527 | |
Record name | 3,3-Dichlorodihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588-60-9 | |
Record name | 3,3-Dichlorodihydro-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dichlorodihydrofuran-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dichlorodihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dichlorodihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-Dichlorodihydro-2(3H)-furanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ6AGF98FL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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